molecular formula C10H13IN2S B14053997 N,N,3-Trimethyl-1,3-benzothiazol-2(3H)-iminium iodide CAS No. 101533-37-3

N,N,3-Trimethyl-1,3-benzothiazol-2(3H)-iminium iodide

Cat. No.: B14053997
CAS No.: 101533-37-3
M. Wt: 320.20 g/mol
InChI Key: URDWSSGQWKWXGA-UHFFFAOYSA-M
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Description

N,N,3-Trimethyl-1,3-benzothiazol-2(3H)-iminium iodide is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable substance for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3-Trimethyl-1,3-benzothiazol-2(3H)-iminium iodide typically involves the reaction of 3-methylbenzothiazole with methyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N,3-Trimethyl-1,3-benzothiazol-2(3H)-iminium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the iminium group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N,N,3-Trimethyl-1,3-benzothiazol-2(3H)-iminium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N,3-Trimethyl-1,3-benzothiazol-2(3H)-iminium iodide involves its interaction with specific molecular targets. The iminium group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A parent compound with similar structural features.

    Methylbenzothiazole: A derivative with one methyl group.

    Benzothiazolium Salts: Compounds with similar iminium structures.

Uniqueness

N,N,3-Trimethyl-1,3-benzothiazol-2(3H)-iminium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

101533-37-3

Molecular Formula

C10H13IN2S

Molecular Weight

320.20 g/mol

IUPAC Name

N,N,3-trimethyl-1,3-benzothiazol-3-ium-2-amine;iodide

InChI

InChI=1S/C10H13N2S.HI/c1-11(2)10-12(3)8-6-4-5-7-9(8)13-10;/h4-7H,1-3H3;1H/q+1;/p-1

InChI Key

URDWSSGQWKWXGA-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C(SC2=CC=CC=C21)N(C)C.[I-]

Origin of Product

United States

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